

Technical Guide: Physical Properties of 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-chloro-6-methylaniline**

Cat. No.: **B1272470**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Bromo-2-chloro-6-methylaniline**, a compound of interest in various research and development applications. This document outlines key quantitative data, detailed experimental protocols for property determination, and visual representations of synthetic and experimental workflows.

Core Physical Properties

The physical characteristics of **4-Bromo-2-chloro-6-methylaniline** are crucial for its handling, application, and integration into synthetic and analytical procedures. A summary of these properties is presented below.

Property	Value	Source
Molecular Formula	C ₇ H ₇ BrCIN	[1] [2]
Molecular Weight	220.49 g/mol	[1] [3]
Appearance	White to cream or purple crystalline powder or solid. [4] [5]	[4] [5]
Melting Point	38-42 °C	[1] [4]
Boiling Point	261.8 ± 35.0 °C (Predicted)	[1]
Density	1.619 ± 0.06 g/cm ³ (Predicted)	[1]
CAS Number	30273-42-8	[1] [2]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.

Methodology:

- Sample Preparation: A small amount of the crystalline **4-Bromo-2-chloro-6-methylaniline** is finely ground and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a steady rate of approximately 10°C per minute initially.

- Within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.
- The temperature at which the first liquid appears is recorded as the onset of melting.
- The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Boiling Point Determination (for solids that decompose at their boiling point, prediction is often used)

Given that the boiling point is predicted, this indicates that experimental determination may be challenging, potentially due to decomposition. For compounds that are stable at their boiling point, the following method can be applied.

Methodology:

- Apparatus: A Thiele tube or a micro boiling point apparatus is utilized.
- Procedure:
 - A small amount of the substance is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
 - The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is noted.
 - The heat source is then removed.
 - The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Determination

The density of a solid can be determined by the displacement method.

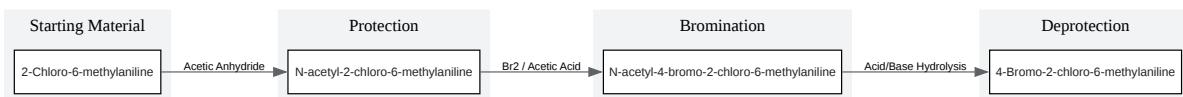
Methodology:

- Mass Measurement: The mass of a sample of **4-Bromo-2-chloro-6-methylaniline** is accurately measured using an analytical balance.
- Volume Measurement by Displacement:
 - A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or an inert solvent). The initial volume is recorded.
 - The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
 - The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
- Calculation: Density is calculated by dividing the mass of the sample by its volume.

Solubility Determination

The solubility of **4-Bromo-2-chloro-6-methylaniline** can be determined in various solvents to understand its behavior in different media.

Methodology:


- Equilibrium Method:
 - An excess amount of the solid is added to a known volume of a specific solvent in a sealed container.
 - The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The saturated solution is then filtered to remove any undissolved solid.
- Quantification:
 - A known volume of the clear, saturated solution is carefully removed.

- The solvent is evaporated, and the mass of the remaining solid is determined.
- Alternatively, the concentration of the solute in the saturated solution can be determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, by comparing to a calibration curve of known concentrations.
- Expression of Solubility: Solubility is typically expressed in grams of solute per 100 mL of solvent (g/100 mL) or moles of solute per liter of solvent (mol/L).

Visualizations

Logical Synthesis Pathway

A plausible synthetic route to **4-Bromo-2-chloro-6-methylaniline** can be conceptualized based on established aromatic substitution reactions. The following diagram illustrates a logical multi-step synthesis starting from 2-chloro-6-methylaniline.



[Click to download full resolution via product page](#)

Caption: Logical synthesis of **4-Bromo-2-chloro-6-methylaniline**.

Experimental Workflow for Physical Property Determination

The systematic determination of the physical properties of a novel or synthesized compound follows a logical workflow to ensure accurate and reproducible data.

[Click to download full resolution via product page](#)

Caption: Workflow for physical property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomus.edu.iq [uomus.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Melting Point [wiredchemist.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-Bromo-2-chloro-6-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1272470#4-bromo-2-chloro-6-methylaniline-physical-properties\]](https://www.benchchem.com/product/b1272470#4-bromo-2-chloro-6-methylaniline-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com